Enavogliflozin
説明
Enavogliflozin, also known as DWP16001, is an experimental selective SLC5A2 and SGLT2 inhibitor developed to treat diabetes and obesity . It is an antidiabetic (hypoglycemic) agent .
Molecular Structure Analysis
Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 S ,6 R )-2- [7-Chloro-6- [ (4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6- (hydroxymethyl)oxane-3,4,5-triol .Physical And Chemical Properties Analysis
Enavogliflozin has a chemical formula of C24H27ClO6 and a molar mass of 446.92 g/mol . The elemental analysis shows that it contains Carbon (64.50%), Hydrogen (6.09%), Chlorine (7.93%), and Oxygen (21.48%) .科学的研究の応用
Efficacy and Safety in Type 2 Diabetes Treatment : A study compared enavogliflozin with dapagliflozin as an add-on to metformin therapy in Korean patients with T2DM. Enavogliflozin demonstrated significant improvement in glycemic control and was non-inferior to dapagliflozin. Additionally, it showed comparable effects on body weight and blood pressure, with both drugs being safe and well-tolerated (Han et al., 2023).
Pharmacokinetics and Tissue Distribution : Research on the pharmacokinetics and tissue distribution of enavogliflozin in mice and rats revealed dose-proportional pharmacokinetics following administration. Notably, enavogliflozin showed significant kidney distribution and favorable biliary excretion. The study highlighted the importance of considering species differences in metabolism and oral bioavailability during drug development (Pang et al., 2022).
Monotherapy in Type 2 Diabetes : Another study focused on enavogliflozin as a monotherapy in Korean patients with T2DM inadequately controlled with diet and exercise. Enavogliflozin significantly improved glycaemic control and exerted beneficial effects on body weight, blood pressure, and lipid profile without a significant increase in treatment-related adverse events (Kwak et al., 2023).
将来の方向性
Enavogliflozin is currently in phase three clinical trials . Daewoong Pharmaceutical has confirmed promising phase 3 topline results that focus on the therapeutic effects of Enavogliflozin as a monotherapy and a combination therapy with Metformin . The emergence of new and potent SGLT-2 inhibitors like Enavogliflozin is considered an attractive option for patients with inadequate glycemic control and decreased renal function .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCWPOBTZTAFI-YVTYUBGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enavogliflozin | |
CAS RN |
1415472-28-4 | |
Record name | Enavogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENAVOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。